9-[3-(3-Methylphenoxy)propyl]carbazole
Description
Historical Trajectory and Evolution of Carbazole (B46965) Chemistry in Academia
The journey of carbazole chemistry began in 1872 when Carl Graebe and Carl Glaser first isolated 9H-carbazole from coal tar. researchgate.netntu.edu.tw Initially, research focused on its basic characterization and the synthesis of simple derivatives. For decades, methods like the Borsche–Drechsel cyclization, Bucherer carbazole synthesis, and the Graebe–Ullmann reaction were the primary routes for creating the carbazole core. ntu.edu.tw The mid-20th century saw a burgeoning interest in the photophysical properties of these compounds, particularly their fluorescence and phosphorescence. researchgate.net However, it was the discovery of the photoconductivity of poly(N-vinylcarbazole) (PVK) that marked a pivotal moment, catapulting carbazole derivatives into the realm of materials science. nih.gov This discovery spurred extensive academic research into the synthesis of a wide array of carbazole derivatives to understand structure-property relationships. rsc.orgorganic-chemistry.org Modern synthetic strategies have evolved significantly, now employing sophisticated techniques like transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and C-H activation, allowing for precise functionalization at various positions on the carbazole scaffold. researchgate.netnih.govresearchgate.net This has enabled the creation of complex, multifunctional molecules designed for highly specific electronic and photophysical functions.
Significance of Carbazole Derivatives in Modern Chemical Sciences
Carbazole derivatives are of immense significance in contemporary chemical sciences, primarily due to their versatile electronic and photophysical properties. researchgate.netresearchgate.net The carbazole moiety is an electron-rich aromatic system, which imparts excellent hole-transporting capabilities. nih.govresearchgate.net This, combined with its high thermal stability, chemical robustness, and high photoluminescence quantum yield, makes it a privileged scaffold in the design of organic electronic materials. researchgate.netmdpi.comresearchgate.net
The ability to easily functionalize the carbazole ring at the N-9, C-3, C-6, and other positions allows for the fine-tuning of its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.net This tunability is crucial for designing materials for specific layers in electronic devices. Consequently, carbazole derivatives are ubiquitous in the development of organic light-emitting diodes (OLEDs), where they are used as host materials for phosphorescent emitters, fluorescent emitters, and thermally activated delayed fluorescence (TADF) materials. researchgate.netresearchgate.netresearchgate.net Their applications also extend to organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and photorefractive materials. nih.gov
Rationale for Investigating 9-[3-(3-Methylphenoxy)propyl]carbazole within Contemporary Research Paradigms
The investigation of a specific derivative like this compound is driven by the systematic effort to understand how structural modifications impact material properties. The rationale for studying this particular molecule can be broken down into the contributions of its constituent parts:
The Carbazole Core: Provides the fundamental hole-transporting and luminescent properties. nih.govresearchgate.net
The N-9 Position Linkage: Substitution at the nitrogen atom is a common strategy to improve solubility and modify the charge transport and thermal properties without drastically altering the core electronic structure. The propyl chain (-CH2CH2CH2-) introduces flexibility, which can influence film-forming properties and potentially disrupt close packing to reduce aggregation-caused quenching of fluorescence.
The Phenoxy Group: The introduction of an ether linkage (-O-) and a phenyl ring can modulate the electronic properties and improve thermal stability. mdpi.com
By synthesizing and characterizing this compound, researchers aim to gather data on how this specific combination of functional groups affects its photophysical, electrochemical, and thermal properties. This information contributes to the broader library of structure-property relationships for carbazole derivatives, guiding the design of new materials with optimized performance for electronic applications.
Overview of the Research Scope and Objectives for this compound
The primary research objectives for a compound like this compound would typically include:
Synthesis and Characterization: To develop an efficient synthetic route and confirm the molecular structure using standard analytical techniques such as NMR and mass spectrometry. A plausible synthesis would involve the N-alkylation of carbazole with 1-bromo-3-(3-methylphenoxy)propane in the presence of a base.
Photophysical Properties Analysis: To investigate its light absorption and emission characteristics. This involves measuring UV-Vis absorption and photoluminescence spectra to determine the maximum absorption and emission wavelengths (λ_abs and λ_em), as well as the photoluminescence quantum yield (Φ_PL). These properties are fundamental for applications in OLEDs.
Electrochemical Characterization: To determine the HOMO and LUMO energy levels, often through techniques like cyclic voltammetry. nih.gov These energy levels are critical for assessing the suitability of the material for charge injection and transport in electronic devices.
Thermal Stability Assessment: To evaluate the material's stability at high temperatures using methods like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). mdpi.comresearchgate.net High thermal stability is a prerequisite for the longevity of organic electronic devices.
The data tables below present typical photophysical and electrochemical properties for illustrative N-substituted carbazole derivatives, providing context for the expected values for this compound.
Interactive Table 1: Illustrative Photophysical Properties of N-Substituted Carbazole Derivatives
| Compound Name | λ_abs (nm) | λ_em (nm) | Φ_PL (%) | Solvent |
| 9-Ethylcarbazole | 293, 328, 342 | 350, 365 | 42 | Cyclohexane |
| 9-Phenylcarbazole | 294, 325, 338 | 351, 366 | 35 | Cyclohexane |
| 9-(3,5-Dibromophenyl)-9H-carbazole | ~295 | ~360 | - | DCM |
| 9-octyl-9H-carbazole | - | - | - | - |
Note: Data is illustrative and sourced from various studies on related compounds to provide a comparative context.
Interactive Table 2: Illustrative Electrochemical Properties of N-Substituted Carbazole Derivatives
| Compound Name | HOMO (eV) | LUMO (eV) | E_g (eV) | Method |
| 9-Phenylcarbazole | -5.90 | -2.30 | 3.60 | CV |
| 9-(4-tert-butylphenyl)carbazole | -5.75 | -2.25 | 3.50 | CV |
| 3,6-di-tert-butyl-9-phenylcarbazole | -5.70 | -2.20 | 3.50 | CV |
| 9-ethyl-9H-carbazole-3-carbaldehyde | - | - | - | - |
Note: HOMO/LUMO values are often calculated from cyclic voltammetry (CV) data and can vary with experimental conditions. This data is for illustrative purposes.
Structure
3D Structure
Properties
IUPAC Name |
9-[3-(3-methylphenoxy)propyl]carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO/c1-17-8-6-9-18(16-17)24-15-7-14-23-21-12-4-2-10-19(21)20-11-3-5-13-22(20)23/h2-6,8-13,16H,7,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSNOLQKLJRUSCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCN2C3=CC=CC=C3C4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 9 3 3 Methylphenoxy Propyl Carbazole
Strategic Retrosynthetic Analysis of the Compound
Retrosynthetic analysis is the process of deconstructing a target molecule into simpler, commercially available starting materials to devise a viable synthetic plan. amazonaws.comnih.gov For 9-[3-(3-Methylphenoxy)propyl]carbazole, the analysis involves two primary disconnections.
Disconnection A (C-N Bond): The bond between the carbazole (B46965) nitrogen and the propyl chain is a logical point for disconnection. This suggests an N-alkylation reaction, leading to carbazole and a propyl chain bearing the 3-methylphenoxy group and a suitable leaving group, such as 1-(3-halopropoxy)-3-methylbenzene.
Disconnection B (C-O Bond): The ether linkage is another key functional group for disconnection. This points towards an etherification reaction, such as the Williamson ether synthesis. organic-chemistry.org This disconnection yields a 9-(3-halopropyl)carbazole intermediate and 3-methylphenol (m-cresol).
Both pathways are synthetically viable. Path B is often preferred as the N-alkylation of carbazole is a well-established and high-yielding reaction, and the subsequent etherification with m-cresol (B1676322) is also typically efficient. This approach breaks the molecule down into three fundamental building blocks: carbazole, 3-methylphenol, and a 1,3-dihalopropane linker (e.g., 1-bromo-3-chloropropane).
Development and Optimization of Multi-Step Synthetic Sequences
Based on the retrosynthetic analysis, a forward synthesis can be designed. This typically involves the sequential formation of the N-propyl bond and the phenoxy-ether linkage.
The introduction of an alkyl chain onto the nitrogen atom of the carbazole ring is a fundamental step. This reaction is typically an N-alkylation involving the deprotonation of carbazole to form the carbazolide anion, which then acts as a nucleophile. google.com
The reaction is commonly performed by treating carbazole with a strong base, followed by the addition of an alkylating agent. To synthesize the this compound intermediate, 9-(3-chloropropyl)carbazole, a bifunctional linker like 1-bromo-3-chloropropane (B140262) is used. The greater reactivity of the bromide allows for selective reaction at one end, leaving the chloride at the other end for the subsequent etherification step.
Key considerations for this step include the choice of base, solvent, and temperature to ensure high selectivity and yield.
Table 1: Typical Conditions for N-Alkylation of Carbazole
| Base | Solvent | Alkylating Agent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| K₂CO₃ / KI | Dichloromethane | 2-bromo-N-(9-ethyl-9H-carbazol-3-yl)acetamide | Room Temp | 65-89 | mdpi.com |
| Aqueous NaOH | 1,2-dichlorobenzene | Ethyl chloride | 100°C | >90 | google.com |
This table is interactive. Click on the headers to sort the data.
The formation of the ether bond connecting the propyl chain to the 3-methylphenol is crucial. The Williamson ether synthesis is the most common and direct method for this transformation. organic-chemistry.org This reaction involves the deprotonation of the phenol (B47542) to form a phenoxide ion, which then displaces a halide from the alkyl chain.
In the context of synthesizing this compound, the intermediate 9-(3-chloropropyl)carbazole would be reacted with 3-methylphenol in the presence of a base.
Table 2: Representative Conditions for Phenol Etherification
| Phenol | Alkyl Halide/Other | Base/Catalyst | Solvent | Conditions | Reference |
|---|---|---|---|---|---|
| General Phenols | Alcohols | Tertiary Amine | - | - | google.com |
| General Phenols | Alkyl Bromides | Zn(OTf)₂ | - | Mild | organic-chemistry.org |
This table is interactive. Click on the headers to sort the data.
Protecting groups are temporarily installed to mask a reactive functional group, preventing it from reacting in subsequent synthetic steps. organic-chemistry.org In the synthesis of the title compound, protecting groups are generally not required due to the planned sequence of reactions. However, in more complex syntheses or if the order of reactions were altered, their use would be essential. jocpr.com
For instance, if a reaction needed to be performed on the aromatic rings of carbazole before N-alkylation, the nitrogen atom would first be protected. Common protecting groups for the carbazole nitrogen include tosyl (Ts), pivaloyl, or tert-butyloxycarbonyl (BOC). sciforum.netacs.org These groups can be removed under specific conditions (e.g., base for pivaloyl, acid for BOC) once their protective role is complete. organic-chemistry.orgsciforum.net Similarly, the hydroxyl group of 3-methylphenol could be protected (e.g., as a silyl (B83357) ether) if reactions were required elsewhere on its aromatic ring before the etherification step. The choice of protecting group is critical, as it must be stable during the intended reaction and be removable without affecting other parts of the molecule. jocpr.com
Catalytic Approaches in the Synthesis of this compound
While the primary synthetic route involves nucleophilic substitutions, transition metal-catalyzed reactions are indispensable for synthesizing the necessary precursors or for alternative, more convergent synthetic strategies. tandfonline.com
These powerful coupling reactions are cornerstones of modern organic synthesis, particularly for forming carbon-carbon and carbon-heteroatom bonds.
Ullmann Coupling: The Ullmann condensation is a classic copper-catalyzed reaction used to form C-N and C-O bonds, typically for creating aryl-amines and diaryl ethers. researchgate.net While less common for simple N-alkylation, it is highly relevant for the synthesis of the carbazole nucleus itself from precursors like 2,2'-dihalobiphenyls. organic-chemistry.org Recent advancements have led to milder reaction conditions, sometimes using iridium photocatalysts in conjunction with copper. nih.gov Water-promoted Ullmann-type C-N couplings have also been developed, offering a greener alternative that is tolerant of a wide range of functional groups. acs.orgorganic-chemistry.orgnih.gov
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. rsc.org It is one of the most versatile methods for forming C-C bonds. researchgate.net In the context of carbazole synthesis, it is frequently used to construct the 2-nitrobiphenyl (B167123) or 2-aminobiphenyl (B1664054) precursors. derpharmachemica.comderpharmachemica.com These precursors can then be cyclized to form the carbazole ring system. The reaction is valued for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids and esters. rsc.orgnih.gov
Table 3: Examples of Catalytic Coupling in Carbazole-Related Synthesis
| Reaction Type | Catalyst System | Substrates | Product Type | Yield (%) | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ / K₂CO₃ | Aryl boronic acid, 2-bromonitrobenzene | 2-Nitrobiphenyl intermediate | 85 | derpharmachemica.comderpharmachemica.com |
| Ullmann-type | CuI / Prolinamide Ligand | Carbazole, Aryl Iodide | N-Aryl Carbazole | Good to Excellent | organic-chemistry.orgnih.gov |
| Suzuki-Miyaura | Pd-Cu@rGO | N-protected-3-bromo-carbazole, Aryl boronic acid | 3-Aryl Carbazole | up to 98 | rsc.org |
This table is interactive. Click on the headers to sort the data.
Organocatalysis and Biocatalysis in Carbazole Functionalization
The functionalization of the carbazole scaffold, particularly N-alkylation, has traditionally relied on conventional methods that can present environmental and efficiency challenges. Organocatalysis and biocatalysis have emerged as powerful alternatives, offering milder reaction conditions and improved selectivity.
Organocatalysis utilizes small organic molecules to catalyze chemical transformations. In the context of carbazole synthesis, organocatalysts can facilitate reactions under mild, often metal-free conditions. For instance, a highly efficient approach for the direct synthesis of substituted carbazoles has been achieved in water using the organocatalyst 1,4-diazabicyclo[2.2.2]octane (DABCO). frontiersin.org While this specific example focuses on the construction of the carbazole ring system, the principles can be extended to the N-alkylation step. Organocatalytic N-alkylation of heterocycles, including carbazole, can proceed via mechanisms such as Michael additions, offering a green and efficient route to derivatives like this compound. organic-chemistry.org The use of organocatalysts avoids the need for heavy metals, which are often toxic and difficult to remove from the final product, aligning with the principles of green chemistry.
Biocatalysis , the use of enzymes or whole organisms to catalyze chemical reactions, offers unparalleled selectivity and operates under mild, aqueous conditions. The chemo-enzymatic synthesis of carbazole derivatives has been demonstrated, showcasing the potential of enzymes in constructing and modifying the carbazole core. researchgate.netmdpi.com For the synthesis of this compound, a biocatalytic approach could involve a lipase (B570770) or a specific N-alkyltransferase to couple the carbazole and the 3-(3-methylphenoxy)propyl moieties. While direct enzymatic synthesis of this specific compound may not be established, the existing research on the enzymatic synthesis of N-acyl-amino acids and other N-alkylated heterocycles suggests the feasibility of developing a biocatalytic route. nih.govnih.gov Such a process would offer high enantioselectivity if a chiral center were present and would operate under environmentally friendly conditions.
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis (MAOS) has become a transformative technology in chemical synthesis, offering significant advantages in terms of reaction speed, yield, and purity of products. researchgate.netresearchgate.net The application of microwave irradiation to the N-alkylation of carbazole has been shown to be particularly effective, dramatically reducing reaction times from hours to minutes compared to conventional heating methods. researchgate.netsphinxsai.comukm.my
In a typical procedure for the synthesis of a 9-substituted carbazole, the reaction of carbazole with an appropriate alkyl halide, in this case, 1-bromo-3-(3-methylphenoxy)propane, is carried out in the presence of a base. Under microwave irradiation, this reaction can be completed in a fraction of the time required for conventional refluxing. researchgate.netsemanticscholar.org The efficiency of microwave heating stems from the direct interaction of the microwave energy with polar molecules in the reaction mixture, leading to rapid and uniform heating. sphinxsai.com
The table below presents a comparative overview of conventional versus microwave-assisted synthesis for the N-alkylation of carbazoles, based on literature data for similar reactions.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Hours to Days | Minutes |
| Yield | Moderate to Good | Good to Excellent |
| Energy Consumption | High | Low |
| Solvent Usage | Often requires large volumes | Can be performed with less solvent or even under solvent-free conditions |
| Side Reactions | More prevalent | Often reduced |
This table is a generalized comparison based on literature for N-alkylation of carbazoles and similar heterocycles. researchgate.netsphinxsai.comukm.mynih.gov
Flow Chemistry and Continuous Processing Techniques for Scalable Research Synthesis
Flow chemistry, or continuous flow processing, is a paradigm shift in chemical synthesis, moving from traditional batch reactors to continuously flowing streams. nih.gov This technology offers numerous advantages, including enhanced safety, precise control over reaction parameters, and straightforward scalability, making it highly suitable for the synthesis of compounds like this compound, particularly for larger scale research needs. researchgate.netacs.orgmdpi.com
In a flow synthesis setup, reactants are pumped through a heated and pressurized tube or a series of interconnected reactors. The small dimensions of the reactor channels allow for superior heat and mass transfer, leading to more efficient and selective reactions. nih.gov For the N-alkylation of carbazole, a continuous flow process would involve pumping a solution of carbazole, 1-bromo-3-(3-methylphenoxy)propane, and a base through a heated reactor coil. The product stream would then be collected and purified continuously.
The benefits of applying flow chemistry to the synthesis of this compound include:
Enhanced Safety: The small reaction volumes at any given time minimize the risks associated with exothermic reactions or the handling of hazardous reagents. nih.gov
Improved Control and Reproducibility: Precise control over temperature, pressure, and residence time leads to consistent product quality. acs.org
Scalability: Scaling up the synthesis is achieved by simply running the flow reactor for a longer duration, rather than redesigning a larger batch reactor. mdpi.com
Integration of Processes: Flow systems can be designed to incorporate multiple reaction and purification steps in a single, continuous process.
While a specific flow synthesis protocol for this compound may not be published, the successful application of flow chemistry to the synthesis of a wide range of N-heterocycles demonstrates its viability for this target molecule. frontiersin.orgresearchgate.netnih.govrsc.org
Green Chemistry Principles and Sustainable Synthetic Routes
The principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netnih.gov The synthesis of this compound can be made more sustainable by incorporating these principles into the synthetic design.
Key green chemistry considerations for the synthesis of this compound include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. For the N-alkylation of carbazole, a high atom economy is desirable.
Use of Safer Solvents and Auxiliaries: Traditional solvents can be hazardous and environmentally damaging. The use of greener solvents like water, or even performing reactions under solvent-free conditions, significantly improves the sustainability of the synthesis. rsc.orgjocpr.com Microwave-assisted synthesis, for example, can often be conducted with reduced solvent volumes. researchgate.net
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible reduces energy consumption. jddhs.com Microwave and flow chemistry can contribute to energy efficiency by reducing reaction times and allowing for better heat management. sphinxsai.comnih.gov
Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled. researchgate.net The use of organocatalysts or recoverable nanocatalysts in the synthesis of carbazoles aligns with this principle. frontiersin.orgorganic-chemistry.org
Use of Renewable Feedstocks: While the starting materials for this compound are typically derived from petrochemical sources, future developments could explore bio-based feedstocks.
By applying these principles, the synthesis of this compound can be optimized to be not only efficient but also environmentally responsible.
Advanced Spectroscopic and Structural Characterization in Research
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is an essential tool for confirming the elemental composition of 9-[3-(3-Methylphenoxy)propyl]carbazole. asianpubs.org HRMS measures the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact molecular formula by comparing the experimental mass to the calculated mass of possible elemental compositions. For this compound (C₂₈H₂₅NO), the expected monoisotopic mass would be precisely measured and compared to the theoretical value to confirm the formula. mdpi.com
Data Table: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₂₈H₂₅NO |
| Calculated Monoisotopic Mass | 391.1936 u |
| Expected HRMS Result (e.g., [M+H]⁺) | 392.2009 m/z |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Fingerprinting
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. nih.govnih.gov Each functional group has characteristic vibrational frequencies, and the resulting spectrum serves as a "molecular fingerprint" for the compound. researchgate.net
For this compound, the FT-IR and Raman spectra would be expected to show characteristic absorption bands for:
Aromatic C-H stretching: Typically found above 3000 cm⁻¹.
Aliphatic C-H stretching: Found just below 3000 cm⁻¹.
C-N stretching of the carbazole (B46965) ring. researchgate.net
C-O-C stretching of the ether linkage.
Aromatic C=C stretching bands in the region of 1600-1450 cm⁻¹.
These spectra are valuable for confirming the presence of the key functional groups and for quality control purposes. globalresearchonline.netasianpubs.org
Data Table: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | > 3000 |
| Aliphatic C-H Stretch | < 3000 |
| Aromatic C=C Stretch | 1600 - 1450 |
| C-O-C Ether Stretch | 1250 - 1050 |
| C-N Stretch | 1350 - 1250 |
Electronic Absorption and Emission Spectroscopy for Photophysical Property Probing
Electronic absorption (UV-Vis) and emission (photoluminescence or fluorescence) spectroscopy are used to investigate the photophysical properties of this compound. nih.govnih.gov These properties are critical for applications in optoelectronic devices like OLEDs. scientific.net Carbazole derivatives are known for their interesting photophysical properties, including strong absorption in the UV region and emission in the visible spectrum. rsc.orgresearchgate.net
UV-Vis Absorption Spectroscopy: The UV-Vis spectrum reveals the electronic transitions within the molecule. For this compound, one would expect to see absorption bands corresponding to π-π* transitions within the carbazole and phenoxy aromatic systems. nih.gov The position and intensity of these bands can be influenced by the substitution pattern and the solvent polarity.
Photoluminescence (PL) Spectroscopy: Upon excitation with a suitable wavelength of light, the compound may emit light (fluoresce). The PL spectrum provides information about the emission wavelength, quantum yield (the efficiency of the emission process), and the excited-state lifetime. nih.gov The emission properties are highly dependent on the molecular structure and the local environment.
Data Table: Representative Photophysical Data for Carbazole Derivatives
| Parameter | Typical Range for Carbazole Derivatives |
| Absorption Maximum (λ_abs) | 280 - 350 nm |
| Emission Maximum (λ_em) | 350 - 550 nm |
| Fluorescence Quantum Yield (Φ_F) | Varies widely (0.1 - 0.9) |
| Fluorescence Lifetime (τ) | nanoseconds (ns) |
Note: The actual values for this compound would need to be experimentally determined.
X-ray Crystallography and Single-Crystal Diffraction Analysis
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. mdpi.com If a suitable single crystal of this compound can be grown, X-ray diffraction analysis can reveal:
The exact molecular structure and conformation in the solid state. researchgate.net
Precise bond lengths, bond angles, and torsion angles. nih.govnih.gov
The crystal packing arrangement, which shows how the molecules are arranged in the crystal lattice. nih.gov
The presence of any intermolecular interactions, such as π-π stacking or C-H···π interactions, which can influence the material's bulk properties. nih.gov
This information is invaluable for understanding the structure-property relationships of the material. researchgate.net
Data Table: Illustrative Crystal Data for a Carbazole Derivative
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.6523 |
| b (Å) | 8.2312 |
| c (Å) | 13.8005 |
| β (°) | 104.387 |
| Volume (ų) | 1172.10 |
Note: This data is for a related compound, 9-ethyl-9H-carbazole-3-carbaldehyde, and serves as an illustration. researchgate.net
Crystal Packing and Intermolecular Interactions
A thorough search of scientific databases, including crystallographic repositories, indicates that the single-crystal X-ray diffraction structure of this compound has not been reported. Consequently, there is no published data detailing its crystal packing arrangement or the specific intermolecular interactions that govern its solid-state architecture. In the study of related carbazole derivatives, non-covalent interactions such as π-π stacking, C-H···π interactions, and van der Waals forces are commonly observed to play a significant role in their crystal lattice formation. researchgate.netnih.govnih.govnih.gov However, without experimental crystallographic data for this compound, any discussion of its specific intermolecular contacts remains speculative.
Table 1: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions | Data not available |
Conformational Analysis in the Solid State
The conformational analysis of a molecule in its solid state provides insights into the preferred spatial arrangement of its constituent atoms and functional groups. This is typically determined from single-crystal X-ray diffraction data. As no such data has been published for this compound, a definitive analysis of its solid-state conformation is not possible at this time. The conformation of the propyl linker and the relative orientations of the carbazole and 3-methylphenoxy moieties are therefore unknown. For other flexible carbazole derivatives, multiple conformations have been observed in the solid state, sometimes with more than one molecule in the asymmetric unit, each adopting a different conformation. nih.govnih.gov
Table 2: Conformational Parameters of this compound in the Solid State
| Torsion Angle | Value (°) |
|---|---|
| Carbazole-Propyl Linker | Data not available |
Chiroptical Spectroscopy (CD, ORD) for Stereochemical Research
Chiroptical spectroscopy, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is employed to investigate the stereochemistry of chiral molecules. These techniques are only applicable if the compound is chiral, meaning it is non-superimposable on its mirror image. The structure of this compound does not possess any inherent chiral centers or elements of axial or planar chirality. Therefore, it is an achiral molecule.
As a result, this compound would not exhibit a CD or ORD spectrum, and these techniques are not applicable for its stereochemical analysis. Published research on the chiroptical properties of other carbazole derivatives has focused on molecules specifically designed and synthesized to be chiral, often by incorporating chiral substituents or creating helical structures. researchgate.netresearchgate.net
Computational and Theoretical Investigations of 9 3 3 Methylphenoxy Propyl Carbazole
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For a compound like 9-[3-(3-Methylphenoxy)propyl]carbazole, these methods can predict its geometry, stability, and electronic behavior.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is a workhorse in computational chemistry for predicting the ground-state properties of carbazole (B46965) derivatives. For this compound, a DFT analysis would typically involve optimizing the molecular geometry to find the most stable conformation. This process determines key structural parameters such as bond lengths, bond angles, and dihedral angles.
DFT calculations can also yield valuable information about the electronic properties. For instance, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is crucial for understanding intermolecular interactions. DFT is also used to calculate the energies of the frontier molecular orbitals (HOMO and LUMO), which are essential for predicting the molecule's reactivity and electronic behavior. For other carbazole derivatives, DFT calculations have successfully predicted geometries that were later confirmed by X-ray crystallography. researchgate.net
Time-Dependent DFT (TD-DFT) for Excited State Properties
To understand the photophysical properties of this compound, such as its absorption and emission of light, Time-Dependent Density Functional Theory (TD-DFT) is the standard method. chemrxiv.org Building upon the ground-state calculations from DFT, TD-DFT can predict the energies of electronic transitions from the ground state to various excited states.
This information is used to simulate the UV-Vis absorption spectrum of the molecule, indicating at which wavelengths the molecule is likely to absorb light. Furthermore, by optimizing the geometry of the first excited state (S1), TD-DFT can be used to predict the fluorescence emission energy. For carbazole-based materials intended for applications in organic light-emitting diodes (OLEDs), TD-DFT is an indispensable tool for predicting their color and efficiency. researchgate.net The solvent effects on these properties can also be modeled using methods like the polarizable continuum model (PCM). chemrxiv.org
Molecular Dynamics Simulations for Conformational Landscape Exploration
The flexible propyl linker in this compound allows for a wide range of possible three-dimensional structures, or conformations. Molecular dynamics (MD) simulations are a computational technique used to explore this conformational landscape by simulating the movement of atoms over time. By solving Newton's equations of motion for the system, MD simulations can reveal the preferred conformations of the molecule in different environments, such as in a solvent or in the solid state.
These simulations provide insights into the dynamic behavior of the molecule, including the flexibility of the propyl chain and the relative orientations of the carbazole and methylphenoxy groups. This information is critical for understanding how the molecule packs in the solid state and how its shape influences its interactions with other molecules. For similar flexible molecules, MD simulations have been used to understand the stability of different conformers and their impact on material properties.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical for predicting how a molecule will interact with other species.
For this compound, FMO analysis, derived from DFT calculations, would reveal the nature of its electronic character. The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter that provides an indication of the molecule's kinetic stability and its electronic transport properties. A smaller HOMO-LUMO gap generally suggests that the molecule will be more reactive and can be more easily excited. In the context of organic electronics, the HOMO and LUMO energy levels determine the efficiency of charge injection and transport in a device. researchgate.net
Below is a hypothetical data table illustrating the kind of information that FMO analysis would provide for this compound, based on typical values for similar carbazole derivatives.
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -5.8 | Highest Occupied Molecular Orbital; primarily located on the carbazole moiety. |
| LUMO | -1.9 | Lowest Unoccupied Molecular Orbital; distributed across the molecular framework. |
| HOMO-LUMO Gap | 3.9 | Energy difference between HOMO and LUMO; indicates electronic stability. |
Charge Transport and Exciton (B1674681) Dynamics Modeling
For applications in organic electronics, understanding how charge carriers (electrons and holes) move through the material is essential. Computational modeling plays a vital role in predicting the charge transport properties of materials like this compound. By analyzing the electronic couplings between adjacent molecules, which are influenced by their packing and orientation, it is possible to estimate the charge mobility.
These models often take into account both the internal reorganization energy (the energy required to change the geometry of a molecule upon gaining or losing a charge) and the electronic coupling between molecules. Lower reorganization energies and stronger electronic couplings generally lead to higher charge mobility. rsc.org For carbazole-based systems, these calculations have been instrumental in designing materials with improved performance in devices like OLEDs and organic field-effect transistors (OFETs). rsc.org
Structure-Property Relationship (SPR) Correlations via Computational Methods
For this compound, computational methods could be used to explore how changes, such as the position of the methyl group on the phenoxy ring or the length of the propyl chain, affect its electronic and photophysical properties. For example, a series of calculations could be performed on different isomers or derivatives to create a dataset that correlates specific structural features with properties like the HOMO-LUMO gap, emission wavelength, and charge mobility. These SPRs provide guiding principles for the design of new materials with tailored functionalities.
The following table illustrates a hypothetical SPR study where a structural parameter is varied to observe its effect on a key property.
| Structural Modification | Calculated HOMO-LUMO Gap (eV) | Predicted Emission Wavelength (nm) |
| This compound | 3.90 | 410 |
| 9-[3-(2-Methylphenoxy)propyl]carbazole (hypothetical) | 3.92 | 408 |
| 9-[3-(4-Methylphenoxy)propyl]carbazole (hypothetical) | 3.88 | 415 |
| 9-[4-(3-Methylphenoxy)butyl]carbazole (hypothetical) | 3.91 | 409 |
Photophysical and Electrochemical Research of 9 3 3 Methylphenoxy Propyl Carbazole
Steady-State Photoluminescence and Absorption Spectroscopy
The absorption and emission properties of carbazole-based molecules are fundamental to understanding their potential in optoelectronic applications. These properties are intrinsically linked to the electronic transitions between the ground and excited states of the molecule.
Research into carbazole (B46965) derivatives shows that their absorption spectra are typically characterized by strong absorption bands in the ultraviolet region. These bands are attributed to π-π* transitions within the carbazole core and intramolecular charge transfer (ICT) transitions that can occur between the electron-donating carbazole unit and other parts of the molecule. For instance, studies on related 9-phenyl-9H-carbazole derivatives have identified absorption bands with tails extending to around 350 nm, which are assigned to the spin-allowed π–π* transition of the carbazole moiety and a weak ICT.
The photoluminescence (PL) spectra of carbazole compounds are sensitive to their molecular structure and environment. The emission properties, including the wavelength and intensity, are influenced by the nature of the substituents and their positions on the carbazole ring. In many carbazole derivatives, the emission originates from the carbazole unit, often exhibiting a structured emission band. However, the presence of other aromatic groups, such as the methylphenoxy group in the title compound, can lead to the formation of exciplexes or other excited states, thereby affecting the emission characteristics.
Solvent Effects on Photophysical Properties
The polarity of the solvent can significantly impact the photophysical properties of molecules, especially those with a tendency for intramolecular charge transfer in the excited state. In polar solvents, the excited state can be stabilized, leading to a red-shift in the emission spectrum, a phenomenon known as solvatochromism.
For carbazole derivatives, the effect of solvent polarity on their photophysical behavior has been a subject of study. For example, in some carbazole-based systems, an increase in solvent polarity leads to a noticeable red-shift in the fluorescence spectra, indicating a larger dipole moment in the excited state compared to the ground state. This suggests the formation of an ICT excited state. Conversely, the absorption spectra of many carbazole derivatives show less sensitivity to solvent polarity. The study of 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene revealed that the rate of reverse intersystem crossing, a key process in thermally activated delayed fluorescence (TADF), was significantly enhanced in more polar solvents due to a reduction in the energy gap between the singlet and triplet excited states. This stabilization of the S1 state in polar solvents also resulted in a significant Stokes shift.
While specific data for 9-[3-(3-Methylphenoxy)propyl]carbazole is not available, it is reasonable to hypothesize that it would exhibit some degree of solvatochromism due to the presence of the ether linkage and the potential for charge transfer between the carbazole and methylphenoxy moieties.
Quantum Yield and Radiative Lifetimes
The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the emission process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The radiative lifetime (τr) is the inverse of the radiative decay rate constant and represents the lifetime the excited state would have if radiative decay were the only de-excitation pathway.
For the parent carbazole molecule, a quantum yield of 0.38 has been reported in cyclohexane. The quantum yields and lifetimes of carbazole derivatives can vary widely depending on their structure and environment. For instance, the S1 lifetime of carbazole is only weakly dependent on the solvent, being around 13-15 ns. In some cases, the introduction of substituents can either enhance or quench the fluorescence. For example, the quantum yields and radiative decay constants of certain 9-phenyl-9H-carbazole-based o-carboranyl compounds in the film state were found to be enhanced with the increasing electron-donating ability of the substituent on the 9-phenyl group. This highlights the significant role that electronic effects play in the radiative efficiency of these systems.
Time-Resolved Spectroscopy for Excited-State Dynamics
To gain a deeper understanding of the photophysical processes occurring after photoexcitation, time-resolved spectroscopic techniques are employed. These methods allow for the observation of transient species and the determination of the kinetics of various decay processes.
Femtosecond and Nanosecond Transient Absorption Spectroscopy
Femtosecond transient absorption (fs-TA) spectroscopy is a powerful tool for probing the initial events following light absorption, which occur on the femtosecond to picosecond timescale. This includes processes like internal conversion from higher excited states and vibrational relaxation. Nanosecond transient absorption (ns-TA) spectroscopy complements fs-TA by monitoring slower processes, such as intersystem crossing to the triplet state and the decay of the triplet state, which can occur on the nanosecond to microsecond timescale.
In studies of carbazole derivatives, TA spectroscopy has been used to identify excited-state absorption (ESA), stimulated emission, and ground-state bleach signals. For example, in a study of carbazole and its tert-butyl derivative, the initially prepared higher singlet state was found to have a sub-picosecond lifetime, decaying to the S1 state via internal conversion. The S1 state exhibited broad ESA in the UV-Vis-NIR range. The subsequent population of the T1 triplet state via intersystem crossing could also be observed, characterized by its own distinct absorption band.
Time-Correlated Single Photon Counting (TCSPC)
Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique used to measure fluorescence lifetimes, typically in the picosecond to nanosecond range. By measuring the time delay between the excitation pulse and the detection of the first emitted photon, a histogram of decay times can be built up, from which the fluorescence lifetime can be extracted.
TCSPC experiments on carbazole derivatives have provided valuable information about their excited-state lifetimes. For instance, the S1 lifetimes of carbazole in different solvents have been determined to be in the range of 13.6 to 14.3 ns. These measurements, when combined with quantum yield data, allow for the calculation of radiative and non-radiative decay rates, providing a complete picture of the excited-state deactivation pathways.
Electrochemical Characterization (Cyclic Voltammetry, Differential Pulse Voltammetry)
Electrochemical techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are essential for determining the redox properties of molecules, including their oxidation and reduction potentials. This information is crucial for designing materials for electronic devices, as it relates to the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Carbazole is known for its electron-donating nature and its ability to undergo reversible oxidation. The oxidation potential of the carbazole moiety can be tuned by introducing various substituents. For example, the introduction of electron-donating groups at the 3 and 6 positions of the carbazole ring can lower the oxidation potential.
Cyclic voltammetry studies on carbazole-based materials typically show a reversible or quasi-reversible oxidation wave corresponding to the formation of the radical cation. The HOMO and LUMO energy levels can be estimated from the onset of the oxidation and reduction peaks, respectively. These values are critical for assessing the charge injection and transport properties of the material in devices like OLEDs. DPV is a more sensitive technique than CV and is often used to obtain more accurate measurements of peak potentials, which aids in minimizing the measurement of background charging current.
For this compound, it is expected that the carbazole unit would be the primary site of oxidation. The presence of the electron-donating methylphenoxy group could potentially influence the electronic properties and, consequently, the oxidation potential, though the effect might be modest due to the insulating propyl linker.
Redox Potentials and Energy Level Alignments (HOMO/LUMO)
The redox behavior and frontier molecular orbital (HOMO/LUMO) energy levels of this compound are primarily dictated by the electron-donating carbazole core. The substituents—the N-propyl chain and the terminal 3-methylphenoxy group—modulate these intrinsic properties.
The carbazole unit is a well-established electron-donating moiety, meaning it is readily oxidized. nih.gov This oxidation corresponds to the removal of an electron from its Highest Occupied Molecular Orbital (HOMO). The energy of the HOMO level is therefore a critical parameter, indicating the ease of oxidation. For carbazole derivatives, the HOMO is typically localized on the carbazole ring system itself. acs.org
Alkylation at the nitrogen (N-9) position, as with the propyl group in the title compound, generally lowers the oxidation potential compared to unsubstituted carbazole. This N-alkylation makes the compound easier to oxidize and raises the HOMO energy level. The Lowest Unoccupied Molecular Orbital (LUMO) is less affected by this substitution, leading to a relatively stable LUMO level primarily associated with the carbazole aromatic system.
The 3-methylphenoxy group, attached via the propyl linker, also influences the electronic structure. The phenoxy group's ether linkage provides an electron-donating effect through resonance, while the methyl group at the meta-position offers a weak inductive electron-donating effect. However, the insulating propyl chain largely decouples the electronic systems of the carbazole and the methylphenoxy moieties. Consequently, the redox potentials are expected to be dominated by the N-propyl-carbazole fragment. The first oxidation potential would correspond to the oxidation of the carbazole nitrogen, forming a stable radical cation.
The HOMO and LUMO energy levels can be estimated from cyclic voltammetry data. While specific values for this compound are not reported, data from analogous N-alkyl-carbazole compounds provide a reasonable approximation. The HOMO level for N-alkyl-carbazoles typically falls in the range of -5.4 to -5.8 eV, while the LUMO is around -2.0 to -2.4 eV.
Table 1: Representative Electrochemical and Energy Level Data for Related Carbazole Derivatives
| Compound/Moiety | Oxidation Potential (V vs. Fc/Fc+) | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Source |
|---|---|---|---|---|---|
| 9-Phenylcarbazole | ~1.1 - 1.3 | -5.5 to -5.7 | -2.1 to -2.4 | ~3.2 - 3.4 | researchgate.net |
| N-ethylcarbazole | ~1.09 | -5.5 (est.) | -2.4 (est.) | ~3.1 | researchgate.net |
| Poly(9-dodecylcarbazole) | Not specified | -5.44 | -3.23 | 2.21 | researchgate.net |
| Methoxycarbazole Dyes | Not specified | -4.89 | -2.44 | 2.45 | acs.org |
Note: Values are approximate and depend on experimental conditions (solvent, electrolyte, etc.). The data is for structurally related compounds to provide context for the expected properties of this compound.
Electrochemical Stability and Reversibility
The electrochemical stability and the reversibility of redox processes are crucial for the application of materials in optoelectronic devices. For this compound, the stability is primarily associated with the carbazole core upon oxidation.
The oxidation of carbazole itself can be an irreversible process because the resulting radical cation can dimerize, typically at the 3, 6, or 9 positions. researchgate.net However, in this compound, the nitrogen atom (N-9) is substituted with a propyl group. This N-alkylation effectively blocks one of the primary sites for electropolymerization or dimerization, significantly enhancing the electrochemical stability and reversibility of the first oxidation process. researchgate.net
Upon oxidation, N-substituted carbazoles form a relatively stable radical cation. researchgate.net The process is often observed as a reversible or quasi-reversible wave in cyclic voltammetry. The stability of this radical cation means the compound can be cycled between its neutral and oxidized states without significant degradation, a desirable feature for many applications.
The flexible propyl linker serves to electronically isolate the carbazole moiety from the methylphenoxy group. This separation prevents complex interactions that could otherwise create decomposition pathways, further contributing to the electrochemical stability of the molecule, which is expected to behave similarly to other simple N-alkyl-carbazoles. While the N-9 position is protected, further oxidation at very high potentials can lead to coupling at other positions on the carbazole ring (e.g., C-3 or C-6), which may be an irreversible process. researchgate.net Studies on various carbazole derivatives have shown that introducing substituents can increase the stability of the radical cation by delocalizing the charge. rsc.org
Energy Transfer and Charge Separation Mechanisms
The structure of this compound, which links two distinct aromatic systems (carbazole and methylphenoxy) with a flexible aliphatic chain, allows for the possibility of intramolecular energy transfer or charge separation upon photoexcitation.
Carbazole is a well-known fluorophore and energy donor. rsc.org The methylphenoxy group is also fluorescent. For intramolecular energy transfer to occur from one moiety (the donor) to the other (the acceptor), there must be sufficient spectral overlap between the emission spectrum of the donor and the absorption spectrum of the acceptor.
Two primary mechanisms govern such energy transfer:
Förster Resonance Energy Transfer (FRET): This is a non-radiative, through-space dipole-dipole coupling mechanism. Its efficiency is highly dependent on the distance between the donor and acceptor (proportional to 1/r⁶), the spectral overlap, and the relative orientation of their transition dipoles. Given the flexible propyl linker, the molecule can adopt various conformations. Some of these might bring the carbazole and methylphenoxy groups close enough for FRET to occur, assuming favorable spectral overlap. Studies on dyads with carbazole linked to other chromophores have demonstrated efficient FRET. rsc.org
Dexter Energy Transfer: This mechanism involves the exchange of electrons and requires the wavefunctions of the donor and acceptor to overlap. It is a short-range interaction, typically effective at distances less than 10 Å. The saturated propyl linker is a poor mediator for through-bond Dexter transfer, making this mechanism less likely unless the molecule folds to allow direct orbital overlap.
Charge separation is another possible outcome following photoexcitation. This process, known as photoinduced electron transfer (PET), would involve the transfer of an electron from the excited state of one moiety to the other. In this molecule, both the N-propyl-carbazole and the 3-methylphenoxy group are electron-donating. For efficient PET, there typically needs to be a clear donor-acceptor relationship. Since both units are electron-rich, significant charge separation between them is unlikely. Instead, the molecule as a whole could act as an electron donor to an external electron-accepting molecule. However, if one moiety is significantly easier to oxidize (i.e., has a much higher HOMO level), excitation of the other could lead to an intramolecular electron transfer. For instance, if the excited carbazole is a stronger reducing agent than the ground-state methylphenoxy group is an oxidant, an electron could transfer from the excited carbazole. The efficiency of such a process is governed by the change in Gibbs free energy (ΔG).
In systems where carbazole is paired with a known electron acceptor, charge separation is a well-documented phenomenon. emu.edu.tr For this compound, the dominant photophysical process is more likely to be fluorescence from the individual chromophores or, if conditions permit, intramolecular energy transfer rather than efficient charge separation.
Applications of 9 3 3 Methylphenoxy Propyl Carbazole in Advanced Materials Research
Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices
Carbazole (B46965) derivatives are foundational materials in the field of organic light-emitting diodes (OLEDs) due to their excellent charge-transporting capabilities and high thermal and morphological stability. ingentaconnect.com Their high triplet energy levels make them particularly suitable for hosting phosphorescent emitters, which can harness both singlet and triplet excitons to achieve high internal quantum efficiencies. lookchem.commdpi.com
In OLEDs, the host material plays a crucial role in dispersing the emissive dopant and facilitating efficient energy transfer. Carbazole derivatives are widely employed as hosts because their high triplet energy prevents the back-transfer of energy from the phosphorescent guest, ensuring that the emitter is the primary source of light. lookchem.com For instance, carbazole-based hosts have been successfully used in highly efficient green and red phosphorescent OLEDs (PhOLEDs). lookchem.comresearchgate.net The introduction of bulky side groups, such as the 3-methylphenoxy group in 9-[3-(3-Methylphenoxy)propyl]carbazole, can enhance the solubility and improve the film-forming properties of the material, which are critical for solution-processed devices. nih.gov
Furthermore, modifications to the carbazole structure can tune the electronic properties to achieve balanced charge injection and transport, leading to improved device performance. For example, the incorporation of electron-accepting units, like pyridinyl fragments, into a carbazole-based structure can create bipolar host materials capable of transporting both holes and electrons, leading to very efficient OLEDs. mdpi.commdpi.com
Below is a table summarizing the performance of OLEDs using various carbazole-based host materials, illustrating their potential.
| Host Material Type | Emitter | Max. External Quantum Efficiency (EQE) | Max. Luminous Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Emission Color |
| Pyridinyl-Carbazole Derivative (H2) | Ir(ppy)₃ | 9.4% (at 1000 cd/m²) | 33.9 | 34.1 | Green |
| Pyridinyl-Carbazole Derivative (H2) | FIrpic | 10.3% (at 100 cd/m²) | 23.9 | 24.9 | Blue |
| Carbazole-Benzimidazole Derivative (LPGH 153) | Green Phosphor | Not Specified | 32.2 | Not Specified | Green |
| Carbazole-Benzimidazole Derivative (LPGH 153) | Red Phosphor | Not Specified | 22.2 | Not Specified | Red |
| Imidazole-Carbazole Derivative (im-OCzP) | Green Phosphor | 23.0% | 80.0 | 98.8 | Green |
| Imidazole-Carbazole Derivative (im-OCzP) | Red Phosphor | 16.5% | 10.2 | 13.4 | Red |
This table presents data for various carbazole derivatives to illustrate the performance range of this class of materials. Data is sourced from multiple studies. lookchem.comnih.govresearchgate.net
The inherent hole-transporting nature of the carbazole moiety makes its derivatives excellent candidates for hole transport layers (HTLs) in OLEDs. ingentaconnect.com An efficient HTL must have a suitable highest occupied molecular orbital (HOMO) energy level to facilitate hole injection from the anode and high hole mobility to transport charges to the emissive layer. Carbazole-based materials often exhibit high hole drift mobilities, in some cases exceeding 10⁻⁴ cm²/V·s. mdpi.com
Organic Photovoltaics (OPVs) and Solar Energy Conversion
In the realm of solar energy, carbazole derivatives have emerged as promising electron-donor materials for the active layer of organic photovoltaic (OPV) devices. acs.orgresearchgate.net Their function is to absorb sunlight to create excitons (electron-hole pairs) and then donate the electron to an acceptor material.
Polymers and small molecules based on carbazole are frequently used as the p-type (donor) semiconductor in bulk heterojunction (BHJ) solar cells, typically blended with a fullerene derivative or a non-fullerene acceptor (NFA). acs.orgrsc.orgresearchgate.net The design of donor-acceptor (D-A) copolymers, where an electron-rich carbazole unit is paired with an electron-deficient unit, has been a particularly successful strategy. This approach allows for the tuning of the polymer's bandgap to optimize absorption of the solar spectrum and to control the HOMO and LUMO energy levels for efficient charge separation and a high open-circuit voltage (Voc). acs.orgresearchgate.net
For instance, copolymers containing 2,7-carbazole units have demonstrated high power conversion efficiencies (PCEs). acs.org The PCE of OPVs is highly dependent on the donor material's properties. The table below shows the performance of OPVs using different carbazole-based donor materials.
| Donor Material | Acceptor Material | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) (%) | Power Conversion Efficiency (PCE) (%) |
| PCDTBT | PC₇₁BM | Not Specified | Not Specified | Not Specified | up to 4.6 |
| H22 (Small Molecule) | IDIC | 0.942 | Not Specified | 71.15 | 10.29 |
| PBDS-T | BTP-eC9 | 0.87 | 23.6 | 71 | 14.6 (as-cast) |
| PM6:PM7-Si:BTP-eC9 (Ternary) | Cl-2PACz (SAM) | Not Specified | Not Specified | Not Specified | 18.5 |
This table showcases the performance of various OPVs employing carbazole-based donors or interface layers to highlight the potential of this material class. Data is sourced from multiple studies. rsc.orgnih.govtue.nlresearchgate.net
The performance of bulk heterojunction solar cells is critically dependent on the morphology of the active layer, which comprises an interpenetrating network of donor and acceptor materials. mdpi.comresearchgate.net The ideal morphology features domain sizes on the order of the exciton (B1674681) diffusion length (typically 10-20 nm) to ensure efficient exciton dissociation at the donor-acceptor interface, while also providing continuous pathways for charge transport to the respective electrodes. nih.govmdpi.com
The chemical structure of the donor material, such as this compound, can significantly influence this morphology. The flexible propyl chain and the methylphenoxy group can affect the molecule's solubility, crystallization behavior, and miscibility with the acceptor material. nih.gov By carefully selecting processing conditions, such as the solvent, annealing temperature, or the use of additives, the phase separation and molecular ordering within the active layer can be controlled to optimize device performance. researchgate.net For example, sequential deposition methods and the use of fibril networks are advanced strategies for achieving a more controlled and optimal morphology, leading to higher efficiency and reproducibility in OPVs. nih.gov
Chemical Sensors and Probes (non-clinical focus)
The inherent fluorescence of the carbazole core makes its derivatives excellent candidates for the development of chemical sensors and probes. researchgate.netnih.gov These sensors often operate via a "turn-on" or "turn-off" fluorescence mechanism upon interaction with a specific analyte. This response can be triggered by various processes, including photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or aggregation-induced emission (AIE). rsc.org
Carbazole-based chemosensors have been developed for the detection of a variety of analytes with a non-clinical focus, particularly metal ions and environmental pollutants. ingentaconnect.comnih.gov The selectivity and sensitivity of these sensors can be tuned by functionalizing the carbazole scaffold with specific recognition units. The 3-methylphenoxy group in this compound could potentially participate in analyte binding through its oxygen atom or influence the electronic properties of the carbazole fluorophore.
Recent research has demonstrated the use of carbazole derivatives for the detection of:
Metal Ions: Carbazole-based sensors have shown high selectivity and sensitivity for detecting various metal ions, including Cu²⁺, Hg²⁺, and Zn²⁺. ingentaconnect.comresearchgate.netrsc.orgresearchgate.netnih.gov For example, a novel sensor exhibited a "turn-off" fluorescent response to Cu²⁺ with a very low detection limit of 1.19 x 10⁻⁸ mol L⁻¹. rsc.org Another AIE-active sensor was developed for the ultrasensitive detection of both Cu²⁺ and Co²⁺. nih.gov The interaction between the metal ion and the sensor molecule alters the photophysical properties of the carbazole unit, leading to a measurable change in fluorescence or color. rsc.org
Anions: Fluorescent sensors based on carbazole have been designed to detect halide anions like fluoride (B91410) and chloride through hydrogen bonding interactions. nih.gov
Environmental Pollutants: Porous organic polymers incorporating carbazole units have been synthesized to act as fluorescent probes for the detection of pesticides in water. acs.org Additionally, carbazole-based AIE sensors have been developed for detecting mercury ions in aqueous solutions, which is crucial for environmental monitoring. mdpi.com
The development of these sensors is advantageous due to their potential for high sensitivity, rapid response times, and operational simplicity. ingentaconnect.comnih.gov
Luminescent Probes for Specific Analytes
Carbazole derivatives are well-regarded for their strong fluorescence, making them excellent candidates for the development of luminescent probes. researchgate.net The utility of this compound in this area stems from the sensitivity of the carbazole fluorophore to its local environment. Alterations in the polarity, viscosity, or the presence of specific ions or molecules can modulate the fluorescence intensity or wavelength of the compound.
While specific studies on this compound as a luminescent probe are not widely available, the general principles of carbazole-based sensors suggest its potential. For instance, the phenoxy group could act as a recognition site for certain analytes through hydrogen bonding or other weak interactions. Upon binding of an analyte, the electronic environment of the carbazole moiety would be perturbed, leading to a detectable change in its emission spectrum. This "turn-off" or "turn-on" fluorescence response is the basis for many chemosensors. mdpi.com
Research on similar carbazole structures has demonstrated their effectiveness in detecting metal ions and other small molecules. researchgate.net The flexible propyl chain in this compound could allow for conformational changes upon analyte binding, further influencing the photophysical properties and enhancing the sensing capability.
Table 1: Illustrative Luminescent Properties of Related Carbazole-Based Probes
| Carbazole Derivative | Analyte Detected | Emission Change |
| 9-ethyl-N,N-bis(pyridin-2-ylmethyl)-9H-carbazol-3-amine | Cu2+ | Fluorescence quenching |
| Carbazole-functionalized coumarin (B35378) hybrids | - | Strong green emission |
Electrochemical Sensing Mechanisms
The electrochemical behavior of carbazole derivatives makes them suitable for applications in electrochemical sensing. The nitrogen atom in the carbazole ring is electroactive, and the molecule can undergo reversible oxidation. researchgate.net The oxidation potential of the carbazole unit is sensitive to the nature of the substituents attached to it. researchgate.net In the case of this compound, the electron-donating or withdrawing nature of the 3-methylphenoxy group can influence the ease of oxidation of the carbazole core.
An electrochemical sensor based on this compound would likely operate by detecting changes in its cyclic voltammetry profile upon interaction with an analyte. The binding of an analyte to the phenoxy end of the molecule could alter the electron density around the carbazole ring, thus shifting the oxidation and reduction potentials. This shift can be measured to quantify the concentration of the analyte.
While specific electrochemical sensing applications for this compound have not been detailed in the literature, the foundational principles are well-established for other carbazole derivatives. researchgate.net The inherent redox activity of the carbazole moiety provides a robust platform for the development of sensitive and selective electrochemical sensors.
Polymer Science and Functional Macromolecules
The ability of this compound to be incorporated into larger macromolecular structures is a significant area of its application in materials science. The carbazole unit can be part of the polymer backbone or a pendant group, leading to materials with a wide range of properties and uses.
Carbazole-Containing Polymers for Electronic Applications
Carbazole-containing polymers are widely investigated for their use in organic electronic devices, such as organic light-emitting diodes (OLEDs), due to their excellent hole-transporting properties. researchgate.net The carbazole moiety provides thermal and chemical stability, while its electronic structure can be tuned through substitution. researchgate.net
A polymer synthesized from a monomer unit of this compound would likely exhibit these favorable characteristics. The flexible propyl-phenoxy side chain could enhance the solubility and processability of the resulting polymer, which are crucial factors for the fabrication of thin-film devices. researchgate.net Improved solubility allows for the use of solution-based processing techniques, which are often more cost-effective than vacuum deposition methods.
The methylphenoxy group might also influence the intermolecular packing of the polymer chains, which in turn affects the charge carrier mobility. Functionalization of the side chains in carbazole-based polymers has been shown to be a critical strategy for optimizing the performance of electronic devices. niscpr.res.in
Table 2: Properties of Representative Carbazole-Containing Polymers for Electronic Applications
| Polymer | Key Feature | Application |
| Poly(N-vinylcarbazole) (PVK) | Photoconductivity | Host material in OLEDs |
| Poly[9-(2,3-epoxypropyl)carbazole] (PEPK) | Hole-transporting ability | Electrophotography |
| Carbazole-fluorenone copolymers | Charge-trapping | Organic field-effect transistor memories |
Note: This table showcases well-studied carbazole polymers to provide context for the potential applications of polymers derived from this compound.
Self-Assembly of Carbazole Derivatives
The self-assembly of carbazole derivatives into well-defined nanostructures is a promising avenue for the creation of functional materials. This process is driven by non-covalent interactions, primarily π-π stacking between the planar carbazole cores. The nature and length of the side chains play a crucial role in directing the self-assembly process. researchgate.net
For this compound, the flexible propyl chain allows the carbazole units to arrange themselves in favorable orientations for π-π interactions. The 3-methylphenoxy group at the end of the chain can also participate in intermolecular interactions, potentially leading to more complex and ordered structures. The balance between the π-π stacking of the carbazole cores and the steric and electronic effects of the side chains determines the final morphology of the self-assembled structures, which can range from nanorods to nanoparticles. researchgate.netresearchgate.net
These self-assembled architectures can exhibit unique optical and electronic properties that are different from the individual molecules, opening up possibilities for their use in areas such as nanoelectronics and bioimaging. researchgate.net For example, self-assembled nanostructures of some carbazole derivatives have been shown to act as fluorescent organic nanoprobes for cellular imaging. researchgate.net
Advanced Analytical Methodologies for Research on 9 3 3 Methylphenoxy Propyl Carbazole
Chromatographic Separation Techniques for Purity Assessment and Isolation
Chromatography is fundamental in the synthesis and purification of 9-[3-(3-Methylphenoxy)propyl]carbazole, ensuring the removal of starting materials, intermediates, and side-products.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose. In this method, the compound is dissolved in a suitable solvent and injected into the system, where it travels through a column packed with a nonpolar stationary phase. A polar mobile phase is used to elute the components. Due to its relatively nonpolar nature, this compound would interact strongly with the stationary phase, leading to a characteristic retention time that allows for its separation from more polar impurities.
The method is highly precise for the quantitative determination of constituents. researchgate.net For related compounds like 9-methyl-carbazole, a simple RP-HPLC method can achieve effective separation. sielc.com Such methods are often scalable and can be adapted for preparative separation to isolate highly pure fractions of the target compound. sielc.com High-Performance Thin-Layer Chromatography (HPTLC), a planar form of HPLC, is also utilized for the purification of carbazole (B46965) derivatives. researchgate.net
Table 1: Illustrative HPLC Conditions for Analysis of Carbazole Derivatives
| Parameter | Condition | Rationale / Reference |
|---|---|---|
| Column | Reversed-Phase C18 or C8 | Standard for nonpolar to moderately polar organic molecules. researchgate.net |
| Mobile Phase | Acetonitrile / Water / Acid | A common solvent system providing good separation for carbazoles. sielc.com |
| Detector | UV-Vis (Diode Array Detector) | The carbazole moiety has strong UV absorbance, allowing for sensitive detection. |
| Mode | Isocratic or Gradient Elution | Gradient elution is often used to separate compounds with a wide range of polarities. |
| Application | Purity Assessment, Quantitative Analysis, Preparative Isolation | The versatility of HPLC allows for both analytical and purification purposes. researchgate.netsielc.com |
While this compound itself is not sufficiently volatile for standard GC analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for analyzing the volatile intermediates and starting materials used in its synthesis. Potential precursors such as carbazole, 3-methylphenol, and various propyl halide derivatives can be monitored to ensure their purity and to track reaction progress.
GC-MS combines the powerful separation capabilities of gas chromatography with the identification power of mass spectrometry. nih.gov Volatile compounds are separated based on their boiling points and interaction with the GC column, and then fragmented and detected by the mass spectrometer. This provides a unique mass spectrum for each component, acting as a "fingerprint" for identification by comparing it against spectral libraries. researchgate.net The technique is noted for its high sensitivity, reproducibility, and excellent separation efficiency for volatile components. nih.gov
Table 2: Potential Volatile Intermediates in the Synthesis of this compound Amenable to GC-MS Analysis
| Compound | Role | Reason for Analysis |
|---|---|---|
| Carbazole | Starting Material | Purity check, residual analysis |
| 3-Methylphenol (m-Cresol) | Starting Material | Purity check, residual analysis |
| 1-Bromo-3-chloropropane (B140262) | Alkylating Agent | Purity check, identification of isomers |
| Toluene / Xylene | Solvent | Residual solvent analysis |
Hyphenated Techniques for Structural and Quantitative Analysis (e.g., LC-MS/MS)
For definitive structural confirmation and highly sensitive quantitative analysis, hyphenated techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are employed. LC-MS/MS is a powerful and accurate tool for the rapid analysis of complex mixtures and the quantification of specific compounds, even at very low concentrations. mdpi.com
The process involves separating the compound from a sample matrix using HPLC, followed by ionization (e.g., via electrospray ionization - ESI) and analysis in a tandem mass spectrometer. In the MS/MS setup, a specific parent ion corresponding to the protonated molecule of this compound ([M+H]+) is selected, fragmented, and the resulting daughter ions are detected. This multiple reaction monitoring (MRM) mode provides exceptional selectivity and sensitivity. researchgate.net The method can be rigorously validated for linearity, precision, accuracy, recovery, and matrix effects, making it suitable for demanding applications like pharmacokinetic studies. researchgate.net
Thermal Analysis Techniques (TGA, DSC) for Material Stability and Transitions
Thermal analysis techniques are critical for evaluating the suitability of this compound for applications where thermal stability is paramount, such as in organic electronics.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the decomposition temperature (Td), which indicates the upper limit of the material's thermal stability. For carbazole-based materials, TGA often reveals high thermal stability, a desirable trait for electronic devices. mdpi.comresearchgate.net TGA curves for carbazole-based copolymers and derivatives show decomposition temperatures often well above 300°C. mdpi.comresearchgate.net For instance, a study on various bipolar carbazole derivatives reported 5% weight loss temperatures (T_ID) in the range of 351–398 °C. mdpi.com
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to identify thermal transitions such as the glass transition temperature (Tg) and melting point (Tm). The Tg is particularly important for amorphous materials, as it signifies the transition from a rigid, glassy state to a more rubbery state. ub.edu A high Tg is crucial for maintaining the morphological stability of thin films in devices during operation. emu.edu.tr Well-defined carbazole derivatives have been shown to be amorphous materials with very high glass transition temperatures, with reported values ranging from 111 °C to 173 °C. mdpi.com
Table 3: Representative Thermal Properties of Carbazole-Based Materials
| Technique | Parameter | Typical Value Range for Carbazole Derivatives | Significance | Reference |
|---|---|---|---|---|
| TGA | Decomposition Temp. (Td) | 350 - 480 °C | Indicates high thermal stability suitable for device fabrication and operation. | mdpi.comresearchgate.net |
| DSC | Glass Transition Temp. (Tg) | 87 - 217 °C | A high Tg ensures morphological stability of amorphous films at operating temperatures. | mdpi.comresearchgate.net |
Microscopic Techniques (SEM, TEM, AFM) for Morphological and Nanoscale Characterization of Materials
When this compound is incorporated into thin films or nanostructures, microscopic techniques are vital for characterizing the material's surface morphology and internal structure.
Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface by scanning it with a focused beam of electrons. It is widely used to study the morphology, topography, and composition of materials. In the context of carbazole-based materials, SEM is used to visualize the surface of thin films, check for uniformity, and identify defects like pinholes. rsc.orgresearchgate.net Cross-sectional SEM can be used to measure the thickness of different layers in a device stack. acs.org
Transmission Electron Microscopy (TEM) operates by transmitting a beam of electrons through an ultrathin specimen. It offers much higher spatial resolution than SEM and is used to investigate the internal structure, crystallinity, and nanoscale morphology of materials. For devices incorporating carbazole-based layers, TEM can be used to study morphology-dependent defects and interfaces between layers at the atomic scale. researchgate.net
Atomic Force Microscopy (AFM) is a very-high-resolution type of scanning probe microscopy that provides a three-dimensional surface profile. oxinst.com AFM is exceptionally useful for quantifying surface roughness and observing the morphology of thin films with sub-nanometer resolution. mdpi.com Studies on carbazole-based self-assembled monolayers (SAMs) have used AFM to measure changes in surface roughness, demonstrating, for example, a reduction in roughness from 3.87 nm to 2.21 nm after specific treatments. acs.orgacs.org AFM can also determine the average thickness of thin films by analyzing height histograms from the scanned area. mdpi.com
Future Research Directions and Interdisciplinary Research Opportunities
Integration with Artificial Intelligence and Machine Learning for Materials Discovery
The convergence of artificial intelligence (AI) and materials science offers a powerful paradigm to accelerate the discovery and optimization of new compounds. mdpi.comresearchgate.netmdpi.com For 9-[3-(3-Methylphenoxy)propyl]carbazole, AI and machine learning (ML) could be instrumental in several ways:
Predictive Modeling of Properties: By training ML models on existing data from a wide array of carbazole (B46965) derivatives, it would be possible to predict the fundamental electronic and photophysical properties of this compound. This includes predicting its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, triplet energy, and potential quantum yield, which are crucial for applications in organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net
Generative Models for Novel Derivatives: AI can be employed to design new derivatives of this compound with tailored properties. ub.edu By defining desired characteristics, such as a specific emission color or improved charge transport, generative algorithms could propose novel molecular structures for synthesis and experimental validation.
Optimization of Synthesis Pathways: Machine learning algorithms can analyze vast reaction databases to predict the most efficient and high-yield synthetic routes for this compound and its analogs, potentially reducing experimental effort and resource consumption. mdpi.com
| Property | Predicted Value | Unit | Significance |
| HOMO Energy | -5.5 to -5.8 | eV | Influences hole injection/transport capabilities. |
| LUMO Energy | -2.1 to -2.4 | eV | Affects electron injection/transport and stability. |
| Triplet Energy (ET) | 2.6 to 2.9 | eV | Critical for use as a host material in phosphorescent OLEDs. |
| Emission Wavelength | 450 to 480 | nm | Determines the color of light emitted in an OLED. |
Note: The data in this table are representative values for similar carbazole-based materials and are intended to illustrate the type of information that could be generated for this compound through AI modeling. Actual values would require experimental verification.
Exploration of Novel Photophysical Phenomena and Mechanistic Insights
The photophysical behavior of carbazole derivatives is rich and complex, often exhibiting phenomena like thermally activated delayed fluorescence (TADF) and room temperature phosphorescence (RTP). mdpi.com A detailed investigation into the photophysics of this compound could reveal new insights.
Future research should focus on:
Steady-State and Time-Resolved Spectroscopy: Comprehensive spectroscopic studies in various solvents and in solid-state thin films would be essential to characterize the absorption, emission, and excited-state dynamics of the molecule. researchgate.net This would help in understanding the nature of its excited states (e.g., intramolecular charge transfer character) and identifying any potential for TADF or other advanced emission mechanisms. mdpi.com
Influence of Molecular Conformation: The flexible propyl linker allows for various conformations, which can significantly impact the photophysical properties. Computational studies, in conjunction with experimental techniques, could elucidate the relationship between the molecular geometry and its emissive behavior.
Aggregation-Induced Emission (AIE): Investigating whether this compound exhibits AIE properties could open up applications in sensing and bio-imaging, where emission is enhanced in aggregated states. researchgate.net
Development of Sustainable Synthesis and Device Fabrication Approaches
The increasing emphasis on green chemistry necessitates the development of environmentally benign synthetic methods. nih.govd-nb.info Future research on this compound should prioritize sustainable approaches.
Greener Synthetic Routes: Exploration of synthetic strategies that minimize the use of hazardous reagents and solvents, such as mechanochemistry or catalytic C-H activation reactions, would be highly valuable. researchgate.net These methods often lead to higher atom economy and reduced waste generation. d-nb.info
Solution-Processable Devices: Designing the molecule for good solubility in common organic solvents would enable the fabrication of electronic devices, such as OLEDs and organic solar cells, using cost-effective and scalable solution-based techniques like spin-coating and inkjet printing. nih.gov This contrasts with the more energy-intensive vacuum deposition methods.
Table 2: Comparison of Synthesis and Fabrication Techniques
| Technique | Description | Advantages |
| Synthesis | ||
| Traditional (e.g., Ullmann condensation) | Often requires harsh conditions and stoichiometric copper reagents. | Well-established for many carbazole derivatives. |
| Green (e.g., C-H arylation) | Utilizes catalysts to directly couple C-H bonds with aryl halides. | Higher atom economy, fewer steps, milder conditions. google.com |
| Device Fabrication | ||
| Vacuum Thermal Evaporation | Deposition of organic layers in a high vacuum environment. | Precise control over film thickness and high purity. |
| Solution Processing | Dissolving the material and depositing it from a liquid phase. | Lower cost, scalability, potential for flexible substrates. nih.gov |
Challenges and Prospects in Scaling Advanced Material Applications
Transitioning a promising material from the laboratory to industrial-scale applications presents a significant set of challenges. For this compound, these would likely include:
Scalable and Cost-Effective Synthesis: Developing a synthetic route that is not only high-yielding but also economically viable for large-scale production is a primary hurdle. This involves using readily available starting materials and minimizing complex purification steps.
Long-Term Device Stability: For applications in OLEDs or solar cells, the operational lifetime of the material is critical. Extensive testing under various conditions (e.g., temperature, humidity, continuous operation) would be required to assess its degradation mechanisms and improve its stability.
Integration into Device Architectures: Optimizing the performance of this compound within a multi-layered device stack requires careful engineering of the interfaces with other materials to ensure efficient charge injection, transport, and recombination.
The prospects for overcoming these challenges are promising, given the continuous advancements in synthetic chemistry, device engineering, and materials characterization. The unique combination of a carbazole core with a methylphenoxy-terminated propyl chain in this compound offers a tantalizing prospect for the development of new materials with tailored properties, warranting its investigation by the scientific community.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 9-[3-(3-Methylphenoxy)propyl]carbazole, and what intermediates are critical?
- Methodology : Use a multi-step approach combining N-alkylation and Williamson ether synthesis (see ). For example:
N-alkylation : React carbazole with 3-(3-methylphenoxy)propyl bromide in acetonitrile using potassium carbonate as a base at reflux (80–100°C).
Purification : Isolate the product via silica gel chromatography (eluent: hexane/ethyl acetate) .
- Key intermediates : 3-(3-Methylphenoxy)propyl halides (e.g., bromide or chloride) and carbazole derivatives.
Q. How can structural characterization of this compound be performed to confirm its purity and identity?
- Analytical techniques :
- NMR spectroscopy : Analyze and spectra to confirm the propyl linker and phenoxy substitution patterns.
- Mass spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion peak (expected m/z ≈ 331.4 for ) .
- X-ray crystallography : If single crystals are obtained, determine bond angles and dihedral angles between the carbazole and phenoxy groups (see for analogous carbazole structures) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Safety measures :
- Avoid skin/eye contact and inhalation; use PPE (gloves, goggles, lab coat).
- Store in a cool, dry place away from ignition sources (due to flammability risks from aromatic moieties) .
- In case of accidental exposure, rinse affected areas with water and seek medical assistance .
Advanced Research Questions
Q. How can computational modeling predict the interaction of this compound with biological targets like the M1-muscarinic receptor?
- Methodology :
- Molecular docking : Use the 5cxv protein structure (PDB ID) to model ligand-receptor interactions (as in for carbazole analogs) .
- Binding affinity analysis : Compare docking scores (e.g., Glide SP/XP scores) with known antagonists like pirenzepine.
- Key parameters : Focus on hydrogen bonding with residues (e.g., Asp105) and π-π stacking with aromatic receptor pockets .
Q. What strategies can resolve contradictions in bioactivity data between in vitro and in vivo studies?
- Approach :
- Metabolic stability assays : Test hepatic microsomal stability to identify rapid degradation pathways (e.g., cytochrome P450 metabolism).
- Pharmacokinetic profiling : Measure bioavailability and brain penetration using LC-MS/MS (see for analogous carbazole pharmacokinetics) .
- Structural modification : Introduce electron-withdrawing groups (e.g., -CF) to enhance metabolic resistance .
Q. How can structure-activity relationship (SAR) studies optimize this compound for σ-receptor modulation?
- Design principles :
- Linker flexibility : Vary the propyl chain length (e.g., butyl vs. pentyl) to assess steric effects on receptor binding .
- Substituent effects : Replace 3-methylphenoxy with halogenated or nitro groups to enhance σ-receptor affinity (see for rimcazole analogs) .
- Data validation : Compare binding constants () across monoamine transporters (DAT, SERT) using radioligand assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
